4-(3,4-Difluoro-5-methoxyphenyl)-1-buten-4-ol
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Overview
Description
4-(3,4-Difluoro-5-methoxyphenyl)-1-buten-4-ol is an organic compound characterized by the presence of a butenol group attached to a difluoromethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluoro-5-methoxyphenyl)-1-buten-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluoro-5-methoxybenzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with an appropriate Grignard reagent, such as allylmagnesium bromide, to form the corresponding alcohol.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluoro-5-methoxyphenyl)-1-buten-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding saturated alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: The major products include 4-(3,4-Difluoro-5-methoxyphenyl)-1-buten-4-one.
Reduction: The major products include 4-(3,4-Difluoro-5-methoxyphenyl)-1-butanol.
Substitution: The major products depend on the substituent introduced, such as 4-(3,4-Dimethoxy-5-methoxyphenyl)-1-buten-4-ol.
Scientific Research Applications
4-(3,4-Difluoro-5-methoxyphenyl)-1-buten-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Biological Studies: It is used in studies to understand its biological activity and potential as a bioactive molecule.
Industrial Chemistry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluoro-5-methoxyphenyl)-1-buten-4-ol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Difluoro-5-methoxyphenyl)-1-butanol
- 4-(3,4-Dimethoxy-5-methoxyphenyl)-1-buten-4-ol
- 3,4-Difluoro-5-methoxyphenylboronic acid
Uniqueness
4-(3,4-Difluoro-5-methoxyphenyl)-1-buten-4-ol is unique due to the presence of both difluoro and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups can provide distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3,4-difluoro-5-methoxyphenyl)but-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-4-9(14)7-5-8(12)11(13)10(6-7)15-2/h3,5-6,9,14H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAPIFPQQNPQLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(CC=C)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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